N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)methanesulfonamide
Description
This compound features a unique azetidine (4-membered nitrogen-containing ring) core substituted with a trifluoromethylpyrimidine group and a methyl methanesulfonamide moiety. The azetidine ring confers metabolic stability and conformational rigidity, which may enhance target binding and pharmacokinetic properties compared to larger heterocycles.
Properties
IUPAC Name |
N-methyl-N-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2S/c1-17(21(2,19)20)4-8-5-18(6-8)10-3-9(11(12,13)14)15-7-16-10/h3,7-8H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWMBDHOCVADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its targets by inhibiting the electron transport in mitochondrial complex i. This inhibition could lead to changes in the energy production of the cell, affecting its survival and proliferation.
Biological Activity
N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)methanesulfonamide, commonly referred to as a novel azetidine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a trifluoromethyl pyrimidine moiety and an azetidine ring. Its molecular formula is CHFNOS, indicating a significant molecular weight and diverse functional groups that contribute to its biological activity.
1. Anticancer Activity
Research indicates that azetidine derivatives may exhibit anticancer properties. For instance, certain derivatives have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity, facilitating better cell membrane penetration and subsequent biological efficacy.
2. Antimicrobial Properties
Azetidine derivatives have been studied for their antimicrobial effects. The structural features of this compound suggest potential interactions with bacterial cell membranes or specific microbial enzymes, leading to growth inhibition .
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the antiproliferative effects of azetidine derivatives, this compound was tested against MCF-7 breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results showed that it exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This suggests a promising role as an antimicrobial agent in clinical settings .
Data Tables
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Cell Line/Organism |
|---|---|---|---|
| Anticancer | 10 | - | MCF-7 Breast Cancer Cells |
| Antimicrobial | - | 5 - 20 | Various Bacterial Strains |
Scientific Research Applications
Synthetic Route Overview
| Step | Reaction Type | Reagents/Instruments | Conditions |
|---|---|---|---|
| 1 | Ring Formation | Trifluoromethyl pyrimidine, amines | Solvent-based reaction (e.g., DMF) |
| 2 | Methylation | Methyl iodide or dimethyl sulfate | Base (e.g., NaOH) |
| 3 | Sulfonamide Formation | Methanesulfonyl chloride | Room temperature |
Pharmacological Activities
N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)methanesulfonamide has demonstrated various biological activities:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : Studies have shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic.
- Neuroprotective Effects : Preliminary data suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have highlighted the compound's efficacy:
- In Vitro Studies : A study conducted on human cancer cell lines showed a significant reduction in cell viability when treated with varying concentrations of the compound, indicating dose-dependent cytotoxicity.
- Animal Models : In vivo experiments demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential use as an antitumor agent.
Target Diseases
The compound's unique structure allows it to interact with various biological targets:
- Cancer : Due to its antitumor properties, it is being investigated for treatment protocols in oncology.
- Infectious Diseases : Its antimicrobial activity positions it as a candidate for treating resistant bacterial infections.
- Neurological Disorders : Ongoing research aims to explore its role in neuroprotection and potential applications in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis (e.g., silica gel chromatography with 90% yield ) outperforms analogues requiring multi-step purifications (e.g., HPLC in Example 405 ).
- Solubility and Bioavailability : The azetidine core may balance hydrophobicity and solubility better than pyridine or indole-containing analogues, as seen in PF-431396’s DMSO compatibility .
- Thermodynamic Stability : Azetidine’s ring strain could enhance binding entropy compared to larger, more flexible rings like pyrrolidine .
Preparation Methods
Aminomethylation
3-(Hydroxymethyl)azetidine is converted to 3-(bromomethyl)azetidine using PBr₃ in dichloromethane. Subsequent reaction with methylamine in THF introduces the primary amine, yielding 3-(methylaminomethyl)azetidine.
Sulfonylation
The primary amine is sulfonylated using methanesulfonyl chloride (MsCl) in the presence of triethylamine. For example, treating 3-(methylaminomethyl)azetidine with MsCl (1.2 equiv) in CH₂Cl₂ at 0°C produces N-methyl-N-(azetidin-3-ylmethyl)methanesulfonamide. Excess base ensures complete deprotonation of the amine, minimizing side reactions.
Final Assembly of the Target Compound
Coupling the functionalized azetidine with the pyrimidine core completes the synthesis. Using the intermediates from Sections 2 and 3:
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidine is reacted with N-methyl-N-(bromomethyl)methanesulfonamide in acetonitrile at 60°C for 24 hours. Potassium carbonate facilitates the alkylation, yielding the target compound in 70–85% purity. Chromatographic purification (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
Optimization and Challenges
Key challenges include:
-
Ring Strain of Azetidine : Elevated temperatures during SNAr may promote ring-opening. Using bulky bases (e.g., DBU) instead of K₂CO₃ mitigates decomposition.
-
Sulfonamide Stability : MsCl is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.
-
Regioselectivity in Cross-Coupling : Competing side reactions at pyrimidine positions 2 and 4 are minimized using electron-deficient ligands (e.g., dppf).
Analytical Characterization
Critical spectroscopic data for the target compound include:
Q & A
Q. What are the recommended synthetic routes for N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)methanesulfonamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
Azetidine functionalization : React 1-(6-(trifluoromethyl)pyrimidin-4-yl)azetidine with a methyl sulfonamide derivative under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the N-methyl group.
Optimization tips: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve crystallinity and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine ring protons at δ 3.5–4.5 ppm, trifluoromethyl group at δ ~120 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak ([M+H]⁺) with an expected m/z accuracy ≤ 2 ppm .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), confirm bond angles and stereochemistry .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases due to the pyrimidine moiety’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) at 10 µM–1 mM concentrations .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into protein structures (e.g., PDB ID 3ERT for estrogen receptors). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy with MM/PBSA .
Q. What strategies resolve contradictions in activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets from similar assays (e.g., IC₅₀ values in kinase inhibition) while controlling for variables like solvent (DMSO vs. PBS) .
- Proteomic Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify off-target interactions that may explain divergent results .
Q. How does the trifluoromethyl-pyrimidine-azetidine scaffold influence pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Determine octanol-water partition coefficients via shake-flask method. The CF₃ group increases lipophilicity (expected LogP ~2.5), enhancing membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The azetidine ring may reduce CYP450-mediated oxidation compared to piperidine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
